

Application Notes and Protocols for DS-1558 in In Vivo Rodent Studies

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Compound of Interest

Compound Name: DS-1558

Cat. No.: B607205

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These application notes provide a comprehensive overview of the in vivo use of **DS-1558**, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist, in rodent models. The primary focus is on its application in metabolic disease research, particularly type 2 diabetes.

Introduction to DS-1558

DS-1558 is a selective GPR40 agonist developed by Daiichi Sankyo.[1][2] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β -cells.[1][2] Activation of GPR40 by agonists like **DS-1558** potentiates glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues. Preclinical studies have demonstrated the efficacy of **DS-1558** in improving glucose tolerance in rodent models of type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo rodent studies with **DS-1558**.

Table 1: In Vivo Efficacy of DS-1558 in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Vehicle Control | DS-1558 (0.03 mg/kg) | DS-1558 (0.1 mg/kg) | Sitagliptin (10 mg/kg) | Reference |
|------------------------------------|-----------------------|----------------------|------------------------|------------------------|-----------|
| Oral Glucose Tolerance Test (OGTT) | | | | | |
| Glucose Excursion | Baseline | Markedly Reduced | Similar to Sitagliptin | Significant Reduction | |
| Plasma Insulin Levels | | | | | |
| Augmentation during OGTT | No significant change | - | Observed | Observed | |

Note: Specific numerical values for glucose excursion and plasma insulin levels were not detailed in the primary publication, but the qualitative outcomes are presented.

Table 2: Pharmacokinetic Parameters of DS-1558 in Rodents (Qualitative Comparison)

| Compound | Plasma Exposure | Half-life | Animal Models | Reference |
|-----------------|-----------------|-----------|---------------------|-----------|
| DS-1558 | Higher | Longer | Rats, Monkeys, Dogs | |
| Lead Compound 1 | Lower | Shorter | Rats | |

Note: The publication states that **DS-1558** shows improved pharmacokinetic profiles over the initial lead compound, but specific numerical data for rats at the cited doses were not provided in the reviewed literature.

Experimental Protocols

Animal Models

The primary rodent model used for evaluating the in vivo efficacy of **DS-1558** is the Zucker diabetic fatty (ZDF) rat. This is a well-established model of obesity and type 2 diabetes. For some studies, normal Sprague Dawley rats have also been utilized.

- Model: Male Zucker diabetic fatty (ZDF) rats
- Age: Typically 9 weeks old at the start of the study

Dosing and Administration

DS-1558 is orally bioavailable and is administered via oral gavage.

- Dosage Range: 0.03 mg/kg to 0.1 mg/kg have been shown to be effective.
- Administration Route: Oral gavage (p.o.).
- Vehicle: While not explicitly stated in the primary publication for **DS-1558** alone, a common vehicle for oral administration of similar compounds in rodent studies is 0.5% methylcellulose in water.
- Dosing Preparation (Suggested Protocol):
 - Weigh the required amount of **DS-1558** based on the desired dose and the number and weight of the animals.
 - Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
 - Suspend the weighed **DS-1558** in the 0.5% methylcellulose vehicle.
 - Vortex or sonicate the suspension to ensure homogeneity before each administration.

Oral Glucose Tolerance Test (OGTT)

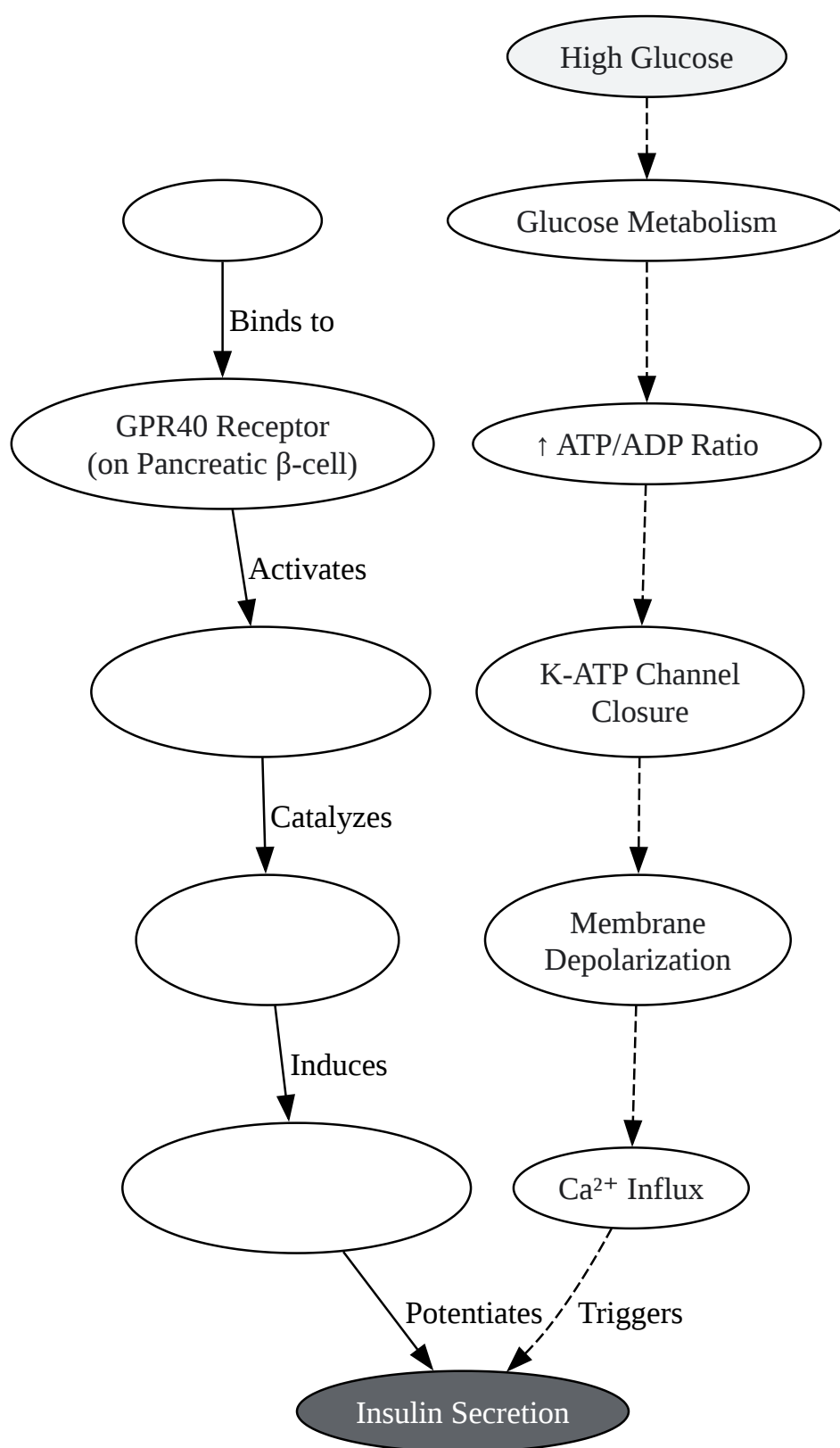
The OGTT is a key experiment to assess the effect of **DS-1558** on glucose metabolism.

- Fasting: Animals should be fasted overnight prior to the test.

- **DS-1558 Administration:** Administer **DS-1558** or vehicle orally 30 minutes before the glucose challenge.
- **Glucose Challenge:** Administer a glucose solution (2 g/kg body weight) orally.
- **Blood Sampling:** Collect blood samples at various time points to measure plasma glucose and insulin levels. A typical schedule would be:
 - Time 0 (baseline, just before glucose administration)
 - 15, 30, 60, and 120 minutes post-glucose administration.
- **Blood Collection:** Blood can be collected from the tail vein.
- **Analysis:**
 - Measure blood glucose concentrations using a glucometer.
 - Centrifuge blood samples to separate plasma for insulin measurement using a commercially available ELISA kit.
 - Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Signaling Pathways and Workflows

Signaling Pathway of DS-1558 in Pancreatic β -Cells



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Caption: Workflow for Oral Glucose Tolerance Test with **DS-1558**.

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References

- 1. journals.physiology.org [journals.physiology.org]
- 2. An Update on the Effect of Incretin-Based Therapies on β -Cell Function and Mass - PMC [pmc.ncbi.nlm.nih.gov]
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